molecular formula C14H10ClN3O B1656152 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea CAS No. 5109-51-3

1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea

Cat. No.: B1656152
CAS No.: 5109-51-3
M. Wt: 271.7 g/mol
InChI Key: DYNXMDAIFXXRPE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea is a diarylurea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone substituted with a 3-chlorophenyl group and a 2-cyanophenyl group . This structural motif is found in various compounds with significant biological activity. Urea derivatives are increasingly used in medicinal chemistry as bioisosteres of peptide bonds due to their structural and electronic similarities . The chlorine atom and cyano group on the aromatic rings confer distinct electronic and steric properties, influencing the compound's chemical reactivity, solubility, and its interaction with biological targets . The compound's structure enables hydrogen bonding via the urea moiety, which is often critical for binding to protein targets. Researchers are exploring similar arylurea compounds as potential agonists for Formyl Peptide Receptors (FPRs), particularly FPR1 and FPRL1, which are G-protein coupled receptors expressed on neutrophils and monocytes and play key roles in innate immunity and inflammatory processes . Such agonists are investigated for their ability to activate intracellular calcium mobilization and chemotaxis in human neutrophils, making them valuable tools for immunology research . The synthesis of this compound can typically be achieved by the reaction of the appropriate aryl isocyanate with an arylamine . For research purposes, purification is commonly performed via recrystallization from solvents like ethanol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

5109-51-3

Molecular Formula

C14H10ClN3O

Molecular Weight

271.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-cyanophenyl)urea

InChI

InChI=1S/C14H10ClN3O/c15-11-5-3-6-12(8-11)17-14(19)18-13-7-2-1-4-10(13)9-16/h1-8H,(H2,17,18,19)

InChI Key

DYNXMDAIFXXRPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f): Substituents: Para-cyano vs. ortho-cyano in the target compound. Properties: Higher yield (88.5%) and molecular ion peak at m/z 272.0 [M+H]+ (). The para-substitution likely enhances planarity and intermolecular interactions compared to the ortho-cyano analog, which may exhibit steric hindrance .
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea: Substituents: Nitro (strong electron-withdrawing) vs. cyano. Crystal Structure: Near-planar geometry with dihedral angles of 8.7° between phenyl rings ().

Halogen Substitution and Bioactivity

  • 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)urea (CID 352823): Molecular Formula: C₁₃H₉Cl₃N₂O.
  • 1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-phenothiazin-10-yl)ethyl)urea (4j): Antifungal Activity: MIC 62.5 µg/mL against C. albicans and A. niger (). The azetidinone and phenothiazine moieties introduce rigidity and π-stacking capacity, which the target compound lacks .

Functional Group Variations

  • 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea: Substituents: Methyl (electron-donating) vs. cyano (electron-withdrawing).
  • Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-methoxybenzyl)-triazol-1-yl)ethyl)urea) :

    • Antiangiogenic Activity: Comparable to sorafenib in VEGFR-2 inhibition (). The triazole moiety introduces hydrogen-bonding and π-π interactions absent in the target compound .

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a urea bond. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Catalysts like triethylamine (TEA) may accelerate the reaction by deprotonating the amine.

Example Protocol

  • Dissolve 2-cyanophenylamine (1.0 equiv) in dry THF under nitrogen.
  • Add 3-chlorophenyl isocyanate (1.1 equiv) dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Challenges and Optimizations

  • Isocyanate Stability : 3-Chlorophenyl isocyanate is moisture-sensitive; rigorous anhydrous conditions are essential.
  • Cyanide Group Sensitivity : The 2-cyanophenyl group may hydrolyze to an amide under acidic/basic conditions. Neutral pH and low temperatures mitigate this.
  • Yield : Reported yields for analogous reactions range from 65% to 85%.

Phosgene-Mediated Synthesis

For cases where isocyanates are inaccessible, in situ generation of the isocyanate using phosgene (or safer alternatives like triphosgene) provides an alternative. This method starts with 3-chloroaniline, converting it to the isocyanate before coupling with 2-cyanophenylamine.

Stepwise Procedure

  • Isocyanate Formation :
    • React 3-chloroaniline with triphosgene (0.33 equiv) in DCM at 0°C.
    • Add TEA (2.0 equiv) to scavenge HCl.
  • Urea Formation :
    • Introduce 2-cyanophenylamine to the isocyanate solution.
    • Stir for 6–12 hours and isolate the product.

Advantages and Limitations

  • Safety : Triphosgene reduces risks associated with gaseous phosgene.
  • Byproducts : Requires careful handling of HCl and excess amine.
  • Yield : Patents report yields up to 90% for similar syntheses.

Carbamate Intermediate Approach

This two-step method involves synthesizing a carbamate intermediate from 3-chloroaniline, followed by aminolysis with 2-cyanophenylamine.

Synthetic Steps

  • Carbamate Synthesis :
    • Treat 3-chloroaniline with ethyl chloroformate in the presence of TEA to form 3-chlorophenyl carbamate.
  • Aminolysis :
    • React the carbamate with 2-cyanophenylamine at elevated temperatures (60–80°C) in a polar aprotic solvent (e.g., DMF).

Key Considerations

  • Temperature Control : High temperatures risk cyanide group degradation.
  • Solvent Choice : DMF enhances solubility but complicates purification.

Comparative Analysis of Methods

Method Yield Reaction Time Safety Concerns
Isocyanate-Amine 65–85% 12–24 h Moisture-sensitive reagents
Phosgene-Mediated 75–90% 6–12 h Toxic reagents
Carbamate Intermediate 60–75% 24–48 h High-temperature steps

Optimal Route : The phosgene-mediated method offers the highest yield and efficiency but demands stringent safety protocols. For laboratory-scale synthesis, the isocyanate-amine route is preferable due to simplicity.

Purification and Characterization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields pure product as crystalline solids. Key characterization data include:

  • FT-IR : N-H stretches (~3300 cm⁻¹), C=O (~1660 cm⁻¹), and C≡N (~2240 cm⁻¹).
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic).

Environmental and Industrial Considerations

Modern protocols prioritize green chemistry principles:

  • Solvent Recycling : THF and DCM are distilled and reused.
  • Catalyst Selection : Heterogeneous catalysts (e.g., silica-supported TEA) reduce waste.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea with high yield and purity?

Methodological Answer: The compound can be synthesized via urea bridge formation between substituted isocyanates and amines. A common approach involves reacting 3-chlorophenyl isocyanate with 2-cyanophenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative routes include carbamate intermediates, as seen in analogous syntheses (e.g., heating phenyl carbamates with amines in acetonitrile at 65°C) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are most effective for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm aromatic substituents and urea linkage (e.g., NH protons at δ 8.5–9.5 ppm).
  • IR Spectroscopy: Urea carbonyl (C=O) stretches appear at ~1640–1680 cm1^{-1}, while nitrile (C≡N) groups absorb at ~2220–2260 cm1^{-1}.
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ for C14_{14}H11_{11}ClN3_3O: calculated 280.06).
  • X-ray Crystallography: Resolves bond angles and spatial arrangements, as demonstrated for structurally similar urea derivatives .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer:

  • LogP: Predicted ~3.2 (via software like MarvinSuite), indicating moderate hydrophobicity due to chlorophenyl and cyanophenyl groups.
  • Solubility: Limited aqueous solubility (<0.1 mg/mL in water at 25°C); use polar aprotic solvents (DMF, DMSO) for in vitro assays.
  • Stability: Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in anhydrous environments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance target binding, as seen in VEGFR-2 inhibitors .
  • Bioisosteric Replacement: Substitute the cyanophenyl group with thiazole or triazole rings to improve metabolic stability .
  • Assay Design: Test derivatives in kinase inhibition assays (e.g., VEGFR-2 IC50_{50} determination) and compare with reference compounds like sorafenib .

Q. What computational strategies predict the binding mode of this compound to targets like PD-L1 or VEGFR-2?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with PD-L1’s hydrophobic cleft or VEGFR-2’s ATP-binding site.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of urea-target hydrogen bonds and π-π stacking with aromatic residues .
  • Free Energy Calculations: MM-GBSA quantifies binding affinities, identifying critical residues (e.g., Lys868 in VEGFR-2) for mutagenesis validation .

Q. How can researchers resolve contradictions in reported biological activities of urea derivatives?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HUVEC for angiogenesis studies) and normalize data to positive controls (e.g., bevacizumab for VEGFR-2 inhibition) .
  • Meta-Analysis: Compare IC50_{50} values across studies while accounting for assay conditions (pH, serum concentration).
  • Counter-Screening: Test off-target effects (e.g., Aurora kinase inhibition) to rule out nonspecific activity .

Q. What advanced characterization techniques elucidate solid-state behavior and formulation compatibility?

Methodological Answer:

  • Thermal Analysis: DSC/TGA identifies melting points (~200–220°C) and degradation profiles.
  • Powder XRD: Assess crystallinity for polymorph screening; amorphous dispersions may enhance bioavailability.
  • Compatability Studies: Mix with excipients (e.g., PVP, lactose) and monitor stability under accelerated conditions (40°C/75% RH for 4 weeks).

Q. How do environmental factors (e.g., soil pH) impact the degradation pathways of this compound?

Methodological Answer:

  • Soil Metabolomics: Incubate 14^{14}C-labeled compound in soil samples and track metabolites via LC-HRMS. Under acidic conditions (pH 5), hydrolysis dominates, yielding 3-chloroaniline and cyanophenylurea fragments .
  • Microbial Degradation: Isolate soil microbiota (e.g., Pseudomonas spp.) and quantify urea cleavage via enzymatic assays (urease activity).

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